4-chloro-N,N-bis(cyanomethyl)-3-nitrobenzamide
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Overview
Description
4-chloro-N,N-bis(cyanomethyl)-3-nitrobenzamide is an organic compound characterized by its unique structure, which includes a chloro group, two cyanomethyl groups, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N,N-bis(cyanomethyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-chlorobenzamide to introduce the nitro group at the 3-position. This is followed by a nucleophilic substitution reaction where the amide nitrogen is alkylated with cyanomethyl groups. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N,N-bis(cyanomethyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The compound can be reduced to form corresponding amines or other derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia, primary or secondary amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the chloro group can produce various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-N,N-bis(cyanomethyl)-3-nitrobenzamide is used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may serve as a precursor for developing pharmaceuticals. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator, although specific biological activities would require further investigation.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 4-chloro-N,N-bis(cyanomethyl)-3-nitrobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The nitro and cyanomethyl groups can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N,N-bis(2-cyanoethyl)benzenesulfonamide
- 4-chloro-N-ethyl-N-methylbenzamide
Uniqueness
Compared to similar compounds, 4-chloro-N,N-bis(cyanomethyl)-3-nitrobenzamide is unique due to the presence of both nitro and cyanomethyl groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical transformations, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C11H7ClN4O3 |
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Molecular Weight |
278.65 g/mol |
IUPAC Name |
4-chloro-N,N-bis(cyanomethyl)-3-nitrobenzamide |
InChI |
InChI=1S/C11H7ClN4O3/c12-9-2-1-8(7-10(9)16(18)19)11(17)15(5-3-13)6-4-14/h1-2,7H,5-6H2 |
InChI Key |
PFWOUDOKRDXWME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N(CC#N)CC#N)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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